

ZLN024: A Distinct Class of γ -Subunit Directed AMPK Allosteric Activators

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Compound of Interest

Compound Name: ZLN024 hydrochloride

Cat. No.: B1191636

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Executive Summary

ZLN024 represents a pivotal shift in the pharmacological modulation of AMP-activated protein kinase (AMPK). Unlike first-generation activators like AICAR (which targets the

γ -subunit nucleotide sites) or A-769662 (which targets the

γ -subunit ADaM site), ZLN024 operates through a direct allosteric mechanism focused on the

α -catalytic subunit.

This guide dissects the molecular mechanism, kinetic profile, and experimental protocols required to utilize ZLN024 in metabolic research. It specifically addresses the compound's ability to bypass the

γ -subunit requirement, offering a tool to probe AMPK signaling with high isoform specificity (

and

) without altering the cellular ADP/ATP ratio.

Chemical & Structural Identity

- Compound Name: ZLN024[1][2][3][4][5][6][7][8][9][10]
- IUPAC Name: 2-[[2-(2-bromo-4-methylphenoxy)ethyl]thio]pyrimidine[1][9][10]
- Molecular Weight: 325.22 g/mol [10]
- Key Structural Feature: A pyrimidine thioether linked to a brominated phenolic ring. The bromine atom is critical for the steric fit within the allosteric pocket.

Mechanistic Deep Dive: The -Regulatory Node

The defining characteristic of ZLN024 is its binding site. While most direct activators stabilize the interaction between the kinase domain (KD) and the carbohydrate-binding module (CBM) of the

-subunit, ZLN024 engages the

-subunit directly.

The "312–335" Regulatory Switch

Experimental mapping using truncation mutants has pinpointed the ZLN024 responsive element to a specific region on the

subunit.

- (1–394): Activated by ZLN024.[1][2][3][4][5][6][7][8]
- (1–335): Activated by ZLN024.[2][3][4][5][6][7][8]
- (1–312): NOT activated.[2][3][4][6]

Conclusion: The allosteric binding site or the conformational switch resides between residues 312 and 335 of the

subunit. This region overlaps with the Autoinhibitory Domain (AID). ZLN024 likely functions by structurally antagonizing the AID, preventing it from physically blocking the kinase active site, thereby mimicking the "active" conformation even in the absence of AMP.

Protection from Dephosphorylation

ZLN024 does not merely increase

; it stabilizes the phosphorylated state of Thr-172 (the activation loop).

- Mechanism: Binding of ZLN024 induces a conformational change that sterically hinders Protein Phosphatase 2C

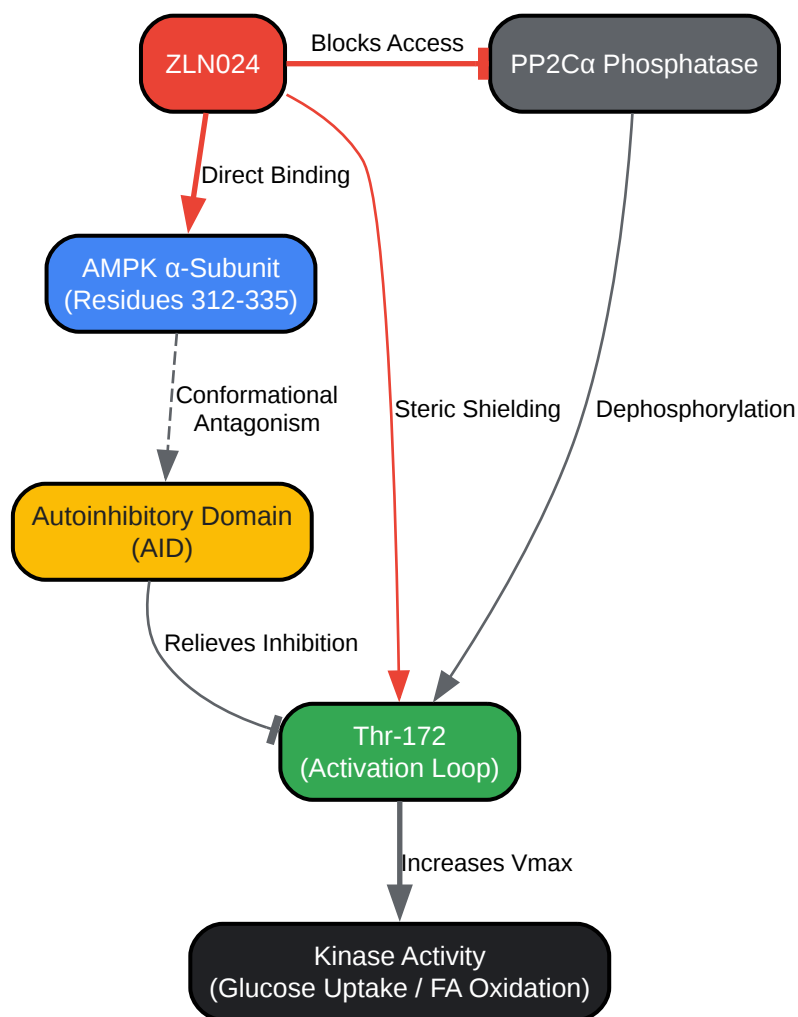
(PP2C

) from accessing Thr-172.[3]

- Result: A sustained high-activity state that is resistant to cellular phosphatase pressure.

Mechanistic Visualization

The following diagram illustrates the distinct activation pathway of ZLN024 compared to AMP and A-769662.



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Caption: ZLN024 targets the

-subunit (312-335), antagonizing the AID and shielding Thr-172 from PP2C

Pharmacological Profile

ZLN024 exhibits distinct potency across AMPK isoform combinations. This data is critical for selecting the correct concentration for in vitro vs. in vivo experiments.

Isoform Selectivity & Potency

Isoform Complex	EC50 (M)	Max Activation (Fold)	Notes
	0.42	1.5x	Primary Target
	0.95	1.7x	High homology activation
	1.10	1.7x	Reduced potency with
	0.13	1.6x	High potency, distinct kinetics

Metabolic Safety

Unlike mitochondrial poisons (e.g., Metformin at high doses) or indirect activators (e.g., 2-deoxyglucose), ZLN024 does not alter the cellular ADP/ATP ratio. This confirms that activation is direct and not a secondary consequence of energy stress.

Experimental Framework

To validate ZLN024 activity in your specific model, use the following self-validating protocols.

Protocol A: In Vitro Kinase Assay (SAMS Peptide)

Objective: Quantify direct allosteric activation of recombinant

.

- Reagents: Recombinant AMPK

, SAMS peptide (HMRSAMSGHLVKRR), [

-32P]ATP, ZLN024 stock (in DMSO).

- Preparation: Dilute ZLN024 to 10x final concentration (range: 0.01

M to 10

M).

- Reaction Mix:
 - Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 0.02% Brij-35, 5 mM MgCl₂.
 - Substrate: 50
M SAMS peptide.
 - Enzyme: 5 nM AMPK.
- Initiation: Add ATP mix (final 50
M ATP + 0.5
Ci [
-³²P]ATP).
- Incubation: 15 minutes at 30°C.
- Termination: Spot 15
L onto P81 phosphocellulose paper.
- Wash: Wash filters 3x with 1% phosphoric acid to remove unbound ATP.
- Quantification: Scintillation counting.
- Validation: Fold activation = (CPM ZLN024) / (CPM DMSO Control). Expected: ~1.5 fold increase at saturation.

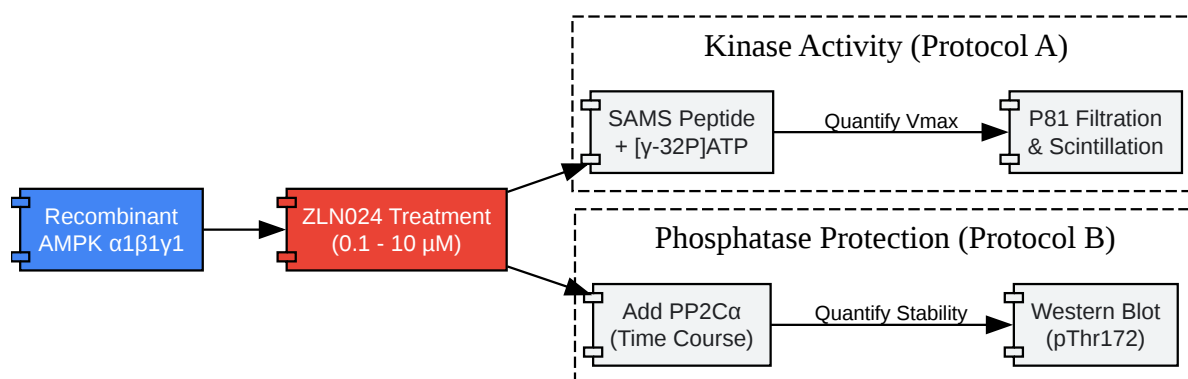
Protocol B: PP2C Dephosphorylation Protection Assay

Objective: Confirm the conformational shielding of Thr-172.

- Substrate: Phosphorylated AMPK
(pre-phosphorylated by CaMKK
or LKB1).[3]

- Incubation: Incubate p-AMPK (20 nM) with ZLN024 (5 M) or Vehicle for 15 min at 25°C.
- Challenge: Add PP2C (0.2 U) and incubate for varying times (0, 5, 10, 20 min).
- Analysis: Western blot using anti-pThr172-AMPK and total AMPK antibodies.
- Validation: The ZLN024 lane must show significantly retained pThr172 signal compared to the Vehicle lane at 10 and 20 min.

Experimental Workflow Diagram



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Caption: Parallel workflows to validate allosteric activation (Kinase Assay) and conformational shielding (PP2C Assay).

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